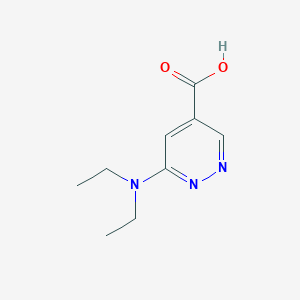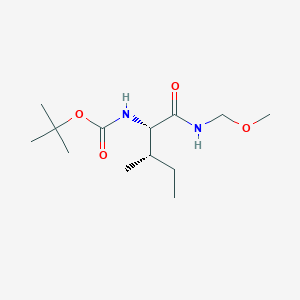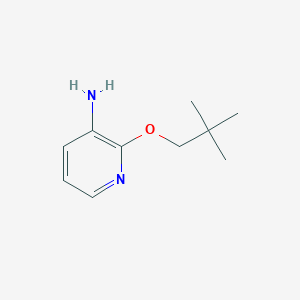![molecular formula C7H7N3 B13012346 2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
2-Methylimidazo[1,2-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines This compound is characterized by a fused ring structure consisting of an imidazole ring and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-c]pyrimidine can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which cyclizes to form the imidazopyrimidine core.
Multicomponent Reactions: Another approach is the use of multicomponent reactions, where 2-aminopyrimidine, aldehydes, and isocyanides are reacted together in a one-pot synthesis. This method is advantageous due to its simplicity and high yield.
Intramolecular Cyclizations: Intramolecular cyclization of suitable precursors, such as N-(2-pyrimidinyl)imidates, can also lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Bromine, iodine, chloroform.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazole or pyrimidine rings.
Substitution: Halogenated derivatives such as 3-bromo-2-Methylimidazo[1,2-c]pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-Methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, including antimicrobial, antiviral, and anticancer drugs.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Materials Science: It serves as a building block for the synthesis of advanced materials, such as organic semiconductors and fluorescent probes.
Industry: The compound is employed in the development of agrochemicals and dyes, owing to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methylimidazo[1,2-c]pyrimidine varies depending on its application:
Medicinal Chemistry: The compound often acts by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases or proteases involved in disease progression.
Biology: As a receptor modulator, it can bind to specific receptors, altering their activity and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
2-Methylimidazo[1,2-c]pyrimidine can be compared with other imidazopyrimidine derivatives:
2-Methylimidazo[1,2-a]pyridine: Similar in structure but with a different ring fusion, leading to distinct chemical properties and biological activities.
2-Methylimidazo[1,2-b]pyridazine: Another related compound with a pyridazine ring, exhibiting unique reactivity and applications.
2-Methylimidazo[1,2-d]pyrimidine:
Eigenschaften
Molekularformel |
C7H7N3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
2-methylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-6-4-10-5-8-3-2-7(10)9-6/h2-5H,1H3 |
InChI-Schlüssel |
IJSNEUNFZQDZTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C=NC=CC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)



![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)




![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)



